molecular formula C20H19N3O4S2 B2417358 2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide CAS No. 473802-66-3

2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B2417358
CAS No.: 473802-66-3
M. Wt: 429.51
InChI Key: RSBZHOGKVJWSSD-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound) and a tetrahydroisoquinoline group (a type of alkaloid). It also appears to have a sulfonyl group attached to a methoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as [4-(2-hydroxyphenyl)thiazol-2-yl]methanones have been synthesized in a four-step process with the aim of obtaining potent inhibitors of type III secretion in Gram-negative bacteria . These compounds are potential bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors .

Mechanism of Action

While the specific mechanism of action for this compound is not known, related compounds have been studied for their inhibitory effects on type III secretion in Gram-negative bacteria . This suggests potential antibacterial applications for this compound.

Future Directions

Given the potential antibacterial applications of related compounds , future research could explore the antibacterial properties of this compound. Additionally, its potential as a bioisostere of known type III secretion inhibitors suggests it could be of interest in the development of new antibacterial drugs .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)23-13-15-5-3-2-4-14(15)12-18(23)19(24)22-20-21-10-11-28-20/h2-11,18H,12-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBZHOGKVJWSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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